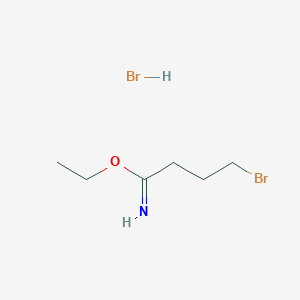
Ethyl 4-bromobutanimidate hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Ethyl Ethyl 4-bromobutanimidate hydrobromideimidate hydrobromide has been used in a variety of scientific applications, including the synthesis of organic compounds and drugs, the study of enzyme kinetics, and the study of protein-ligand interactions. It has also been used to study the binding of small molecules to proteins, as well as to study the structure and function of proteins. In addition, ethyl Ethyl 4-bromobutanimidate hydrobromideimidate hydrobromide has been used to study the metabolism of drugs, as well as to study the mechanisms of drug action.
Mecanismo De Acción
The mechanism of action of ethyl Ethyl 4-bromobutanimidate hydrobromideimidate hydrobromide is not well understood. However, it is believed that the compound acts as a reversible inhibitor of protein-ligand interactions, as well as a reversible inhibitor of enzyme activity. In addition, ethyl Ethyl 4-bromobutanimidate hydrobromideimidate hydrobromide has been shown to interact with certain amino acids in proteins, which can affect the structure and function of the proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl Ethyl 4-bromobutanimidate hydrobromideimidate hydrobromide are not well understood. However, it has been shown to have an inhibitory effect on certain enzymes, as well as an inhibitory effect on certain protein-ligand interactions. In addition, it has been shown to interact with certain amino acids in proteins, which can affect the structure and function of the proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using ethyl Ethyl 4-bromobutanimidate hydrobromideimidate hydrobromide in lab experiments is its ability to reversibly inhibit protein-ligand interactions and enzyme activity. This makes it a useful tool for studying the structure and function of proteins, as well as for studying the metabolism of drugs. However, the compound is not very stable and can degrade over time, so it must be handled with care. In addition, the compound is not very soluble in water, making it difficult to work with in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for the use of ethyl Ethyl 4-bromobutanimidate hydrobromideimidate hydrobromide. For example, it could be used to study the mechanisms of drug action, as well as to study the structure and function of proteins. In addition, it could be used to study the binding of small molecules to proteins, as well as to study the metabolism of drugs. Finally, it could be used to study the effects of environmental toxins on proteins and enzymes.
Métodos De Síntesis
Ethyl Ethyl 4-bromobutanimidate hydrobromideimidate hydrobromide can be synthesized by reacting ethyl bromoacetate with Ethyl 4-bromobutanimidate hydrobromideoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out at room temperature and is typically complete within several hours. The product is then purified by column chromatography to obtain a pure sample of ethyl Ethyl 4-bromobutanimidate hydrobromideimidate hydrobromide.
Propiedades
IUPAC Name |
ethyl 4-bromobutanimidate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO.BrH/c1-2-9-6(8)4-3-5-7;/h8H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFINLBDXVNNPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CCCBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B6295019.png)

![[5-(Difluoromethyl)-2-pyridyl]methanamine oxalic acid](/img/structure/B6295037.png)
![6-Fluoro-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B6295039.png)



![Methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate, 95%](/img/structure/B6295069.png)
![(2S)-2-Methylazetidine (1R,4S)-bicyclo[2.2.1]heptane-1-methanesulfonate](/img/structure/B6295070.png)

![8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B6295077.png)

![cis-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutanecarboxylic acid](/img/structure/B6295080.png)
